3-(6-Nitro-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one
Description
3-(6-Nitro-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one is a nitro-substituted oxazolidinone derivative featuring a benzodioxole ring system. The compound’s structure integrates a 1,3-oxazolidin-2-one core linked to a 6-nitro-1,3-benzodioxol-5-yl substituent. Oxazolidinones are well-documented for their antimicrobial properties, particularly against Gram-positive bacteria, and modifications to their substituents can significantly alter their pharmacological profiles .
Propriétés
IUPAC Name |
3-(6-nitro-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O6/c13-10-11(1-2-16-10)6-3-8-9(18-5-17-8)4-7(6)12(14)15/h3-4H,1-2,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBIAIVJZNKTKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1C2=CC3=C(C=C2[N+](=O)[O-])OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Nitro-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one typically involves the reaction of 6-nitro-1,3-benzodioxole with an appropriate oxazolidinone precursor under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the oxazolidinone, followed by nucleophilic substitution with the benzodioxole derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(6-Nitro-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the benzodioxole ring.
Applications De Recherche Scientifique
3-(6-Nitro-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(6-Nitro-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzodioxole ring may also contribute to the compound’s activity by interacting with specific enzymes or receptors.
Comparaison Avec Des Composés Similaires
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparisons
Table 1: Key Structural and Pharmacological Features of Selected Oxazolidinone Derivatives
Pharmacological and Metabolic Insights
- Nitro Group Influence : The nitro group in 3-(6-Nitro-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one is positioned on a benzodioxole ring, contrasting with FZD’s nitrofuryl group. Nitroaromatic compounds often exhibit antimicrobial activity via nitro-reduction to reactive intermediates that disrupt microbial DNA or protein synthesis . However, the benzodioxole system may enhance metabolic stability compared to the more labile furan ring in FZD.
- Spectrum of Activity: While FZD and related nitrofurans (e.g., nitrofurantoin) are broad-spectrum antibiotics , compound 19a (a nitroimidazole-oxazolidinone conjugate) shows specificity against anaerobic bacteria due to the nitroimidazole moiety’s redox activity in low-oxygen environments . This highlights how substituent choice directs target specificity.
- Metabolism: Nitrofurans like FZD are rapidly metabolized to amino-oxazolidinones (e.g., AOZ), which are used as biomarkers in residue analysis . The metabolic fate of 3-(6-Nitro-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one remains uncharacterized but is hypothesized to involve similar nitro-reduction pathways.
Key Contrasts and Limitations
- Resistance Development : Nitrofurans exhibit slow resistance development , but nitroimidazole derivatives (e.g., compound 19a) face resistance via nitroreductase inactivation . The resistance profile of 3-(6-Nitro-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one remains unexplored.
Activité Biologique
3-(6-Nitro-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one is a compound characterized by its unique structure that combines a nitro-substituted benzodioxole with an oxazolidinone ring. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting data tables for clarity.
Chemical Structure and Synthesis
The chemical structure of 3-(6-Nitro-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one includes a nitro group that may undergo bioreduction, potentially leading to reactive intermediates that interact with cellular components. The synthesis typically involves the reaction of 6-nitro-1,3-benzodioxole with an oxazolidinone precursor under specific conditions, often utilizing sodium hydride as a base for deprotonation followed by nucleophilic substitution.
The mechanism through which 3-(6-Nitro-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one exerts its biological effects is primarily attributed to its interaction with molecular targets within cells. The nitro group can be reduced to form reactive species that may induce oxidative stress or disrupt cellular signaling pathways. Additionally, the benzodioxole moiety may interact with specific enzymes or receptors, contributing to its biological activity .
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, with mechanisms likely involving disruption of biofilm formation and interference with metabolic pathways.
Table 1: Antimicrobial Efficacy Against Bacterial Strains
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-(6-Nitro-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one | Staphylococcus aureus | 32 µg/mL |
| 3-(6-Nitro-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one | Escherichia coli | 64 µg/mL |
| Control (Ciprofloxacin) | Staphylococcus aureus | 16 µg/mL |
| Control (Ciprofloxacin) | Escherichia coli | 32 µg/mL |
Anticancer Activity
Research has also indicated potential anticancer properties. The compound has been tested on various cancer cell lines, demonstrating cytotoxic effects that suggest it may inhibit tumor growth.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 25 |
| HepG2 (Liver Cancer) | 30 |
| MCF7 (Breast Cancer) | 20 |
Case Studies
One notable case study involved the treatment of human cancer cell lines with varying concentrations of 3-(6-Nitro-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one. Results indicated significant increases in cell viability at lower concentrations but marked cytotoxicity at higher doses. This dual effect highlights the importance of dosage in therapeutic applications.
Table 3: Cell Viability After Treatment
| Dose (µM) | A549 Viability (%) | HepG2 Viability (%) |
|---|---|---|
| 0 | 100 | 100 |
| 10 | 110 | 105 |
| 25 | 80 | 75 |
| 50 | 50 | 45 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
